molecular formula C22H18FN5O4 B2363593 8-(2,5-dimethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923505-07-1

8-(2,5-dimethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2363593
CAS No.: 923505-07-1
M. Wt: 435.415
InChI Key: FMIHNSIYOGMGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2,5-Dimethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic heterocyclic compound belonging to the imidazo[2,1-f]purine-dione class.

  • A purine-dione scaffold fused with an imidazole ring.
  • Substituents at positions 7 and 8 of the purine core, which critically influence receptor binding and pharmacokinetic properties.
  • Methylation at position 1 (N1), enhancing metabolic stability .

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-7-(4-fluorophenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O4/c1-26-19-18(20(29)25-22(26)30)27-11-16(12-4-6-13(23)7-5-12)28(21(27)24-19)15-10-14(31-2)8-9-17(15)32-3/h4-11H,1-3H3,(H,25,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIHNSIYOGMGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=C(C=CC(=C4)OC)OC)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(2,5-dimethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , often referred to in scientific literature for its potential pharmacological applications, is a derivative of imidazopurine with notable biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H18FN4O4\text{C}_{19}\text{H}_{18}\text{F}\text{N}_4\text{O}_4

This structure includes significant functional groups such as the imidazo ring and methoxy substituents that contribute to its biological properties.

Research indicates that this compound interacts with several biological targets, particularly the serotonin 5-HT1A receptor . Studies have shown that it acts as a partial agonist at this receptor, which is linked to antidepressant-like effects in various animal models. The activation of the 5-HT1A receptor is crucial for mood regulation and anxiety reduction.

Key Findings:

  • Antidepressant Activity : In animal studies, the compound exhibited significant antidepressant-like behavior in forced swim tests. This effect is thought to be mediated through its action on the serotonin system .
  • Pharmacokinetics : The compound demonstrated favorable pharmacokinetic properties, including good brain penetration and a safety profile devoid of significant anticholinergic effects. However, it did induce mild sedation and alterations in lipid metabolism upon repeated administration .

Biological Activity Overview

The following table summarizes key biological activities associated with the compound:

Activity Description
5-HT1A Receptor Agonism Partial agonist activity leading to antidepressant effects
Sedative Effects Induces mild sedation without significant anticholinergic side effects
Lipid Metabolism Disturbance Alters lipid metabolism parameters upon chronic administration
Blood Pressure Effects Exhibits α1-adrenolytic properties leading to decreased systolic blood pressure

Study 1: Antidepressant-Like Effects

In a controlled study involving mice, both acute and chronic administration of the compound resulted in reduced immobility times in forced swim tests, indicating an antidepressant-like effect. The study highlighted that these effects were more pronounced in the compound with better brain penetration .

Study 2: Safety Profile Assessment

A comparative analysis of two structurally similar compounds (AZ-853 and AZ-861) revealed that while both exhibited antidepressant-like activity, AZ-853 showed a more favorable safety profile with fewer side effects related to metabolic disturbances .

Comparison with Similar Compounds

Serotonin Receptor Modulation

  • 5-HT1A Affinity :
    • AZ-853 (2-fluorophenyl-piperazinyl derivative) exhibits partial agonism at 5-HT1A (Ki = 12 nM), with antidepressant efficacy in murine models .
    • Replacement of the 2-fluorophenyl group with a 3-trifluoromethylphenyl (AZ-861) reduces 5-HT1A binding (Ki = 34 nM) but enhances PDE10A inhibition .
    • The 8-(3-chlorophenyl) analog () lacks reported 5-HT1A activity, suggesting chlorine’s steric hindrance may disrupt receptor interactions .

Phosphodiesterase (PDE) Inhibition

  • PDE4B/PDE10A Selectivity: Compound 5 (), featuring a 6,7-dimethoxyisoquinolinyl side chain, shows dual PDE4B1 (IC50 = 0.8 µM) and PDE10A (IC50 = 1.2 µM) inhibition, attributed to its extended hydrophobic substituents . AZ-853 and AZ-861 exhibit weaker PDE inhibition (IC50 > 10 µM), highlighting the trade-off between receptor affinity and enzyme activity .

Pharmacokinetic Profiles

  • Lipophilicity (logP) :
    • The 8-(3-chlorophenyl) derivative () has logP = 4.21, favoring blood–brain barrier penetration but increasing off-target risks .
    • Piperazine-containing derivatives (e.g., AZ-853) have lower logP (~3.5), improving aqueous solubility .
  • Metabolic Stability: N1-methylated derivatives (e.g., AZ-853) show >60% stability in human liver microsomes, whereas non-methylated analogs degrade rapidly .

Key Research Findings and Implications

Substituent-Driven Selectivity : The 2,5-dimethoxyphenyl group in the target compound may synergize with 4-fluorophenyl to enhance 5-HT1A binding while minimizing PDE off-target effects, a hypothesis supported by SAR trends in and .

Limitations : Bromine or chlorine substituents () reduce metabolic stability and increase toxicity risks, necessitating further optimization .

Preparation Methods

Core Structure Formation: Imidazo[2,1-f]Purine Skeleton

The imidazo[2,1-f]purine core is typically synthesized via cyclization reactions involving appropriately substituted uracil or xanthine precursors. A pivotal method involves the microwave-assisted ring closure of carboxamido-substituted intermediates, as demonstrated in the synthesis of structurally related 8-substituted xanthine derivatives. For instance, hexamethyldisilazane (HMDS) under microwave irradiation facilitates rapid cyclization, reducing reaction times from hours to minutes while improving yields.

In a representative procedure, a uracil derivative bearing a carboxamide group at the 5-position undergoes cyclization with HMDS in tetrahydrofuran (THF) at 120°C under microwave conditions. This method ensures efficient formation of the imidazole ring fused to the purine system. For the target compound, a similar approach could be employed using a 6,7-disubstituted uracil precursor to introduce the 4-fluorophenyl and 2,5-dimethoxyphenyl groups during subsequent steps.

Functionalization with the 4-Fluorophenyl Group

The 4-fluorophenyl group at the 7-position is introduced via a Friedel-Crafts alkylation or direct arylation. A literature procedure for imidazo[1,2-a]pyridine derivatives demonstrates the use of 2-bromo-1-(4-fluorophenyl)ethanone as an electrophile in refluxing acetone. Applied to the imidazo[2,1-f]purine system, this method would involve:

  • Alkylation : Reacting the purine core with 2-bromo-1-(4-fluorophenyl)ethanone in acetone at 60–80°C.
  • Cyclization : Treating the intermediate with hydrochloric acid to facilitate imidazole ring closure.

Purification via column chromatography (silica gel, chloroform/methanol) yields the 7-(4-fluorophenyl)-substituted product.

Methylation at the 1-Position

The 1-methyl group is installed via N-alkylation using methyl iodide or dimethyl sulfate under basic conditions. A protocol adapted from imidazo[1,2-a]pyridine synthesis involves treating the purine derivative with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF). Reaction conditions are optimized at 50–60°C for 4–6 hours, achieving >80% yields.

Optimization and Comparative Analysis

The table below summarizes critical parameters for each synthetic step, comparing traditional and optimized methods:

Step Method Conditions Yield (%) Reference
Core cyclization Microwave-assisted HMDS, THF, 120°C, 15 min 85
2,5-Dimethoxyphenyl Suzuki coupling Pd(PPh₃)₄, DME, 80°C, 24 h 78
4-Fluorophenyl Friedel-Crafts alkylation Acetone, HCl, reflux, 3 h 72
1-Methylation N-Alkylation CH₃I, K₂CO₃, DMF, 60°C, 6 h 82

Microwave-assisted cyclization significantly enhances efficiency, reducing reaction times from 6 hours to 15 minutes compared to conventional heating. Similarly, Suzuki coupling offers superior regioselectivity over Ullmann-type reactions for aryl group installation.

Challenges and Troubleshooting

Common challenges include:

  • Low yields in cyclization : Impurities in the uracil precursor or insufficient microwave power can hinder ring closure. Recrystallization from ethanol or acetonitrile improves purity.
  • Byproducts in alkylation : Over-alkylation at the 3-position is mitigated by controlling stoichiometry (1:1 ratio of methyl iodide to purine).
  • Solvent compatibility : THF stabilizes intermediates during microwave reactions but must be anhydrous to prevent hydrolysis.

Scalability and Industrial Applicability

Scale-up procedures require adjustments to ensure safety and cost-effectiveness. For example:

  • Continuous flow reactors replace batch systems for microwave-assisted steps, enabling kilogram-scale production.
  • Catalyst recycling : Palladium recovery via filtration or extraction reduces costs in Suzuki coupling.

Q & A

Q. Metabolic Stability :

  • Human Liver Microsomes (HLM) : Incubate compound with NADPH-regenerating system; monitor parent compound depletion via LC-MS .
  • CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4) to assess drug-drug interaction risks .

Lipophilicity : Measure logD (pH 7.4) using micellar electrokinetic chromatography (MEKC) .

Blood-Brain Barrier Penetration : Parallel artificial membrane permeability assay (PAMPA-BBB); predicted Pe value >4.0 × 10⁻⁶ cm/s indicates CNS activity potential .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer :

Dose-Response Analysis : Compare EC₅₀ values in vitro (e.g., 5-HT₁A receptor activation) with effective doses in rodent forced swim tests (FST). Discrepancies may arise from poor bioavailability .

Metabolite Profiling : Identify active metabolites via LC-MS/MS in plasma/brain homogenates .

Molecular Dynamics Simulations : Model compound-receptor interactions to explain reduced efficacy in vivo (e.g., off-target binding to α₁-adrenergic receptors) .

Data Contradiction Analysis

Q. Why do some analogs show high 5-HT₁A affinity but low antidepressant efficacy in vivo?

  • Resolution Strategy :
  • Pharmacokinetic Factors : Poor BBB penetration (e.g., logP <2.0) or rapid glucuronidation may limit brain exposure. Test analogs with tert-butyl or PEGylated substituents to enhance stability .
  • Off-Target Effects : Screen for α₁-adrenergic or histamine H₁ receptor binding, which may counteract antidepressant effects .
  • Functional Selectivity : Use β-arrestin recruitment assays to differentiate G-protein vs. β-arrestin signaling pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.